Cas no 5380-80-3 (2,3-dihydro-1-benzofuran-3-ol)

2,3-Dihydro-1-benzofuran-3-ol is a heterocyclic organic compound featuring a benzofuran core with a hydroxyl group at the 3-position. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and fine chemical synthesis. Its fused ring system and functional group versatility make it valuable for constructing complex molecules, particularly in medicinal chemistry for developing bioactive compounds. The compound's stability and well-defined stereochemistry further enhance its utility in selective transformations. It is commonly employed in research settings for the synthesis of analogs with potential therapeutic applications, owing to its compatibility with various synthetic methodologies, including electrophilic substitutions and nucleophilic additions.
2,3-dihydro-1-benzofuran-3-ol structure
2,3-dihydro-1-benzofuran-3-ol structure
商品名:2,3-dihydro-1-benzofuran-3-ol
CAS番号:5380-80-3
MF:C8H8O2
メガワット:136.14792
MDL:MFCD18450778
CID:356319
PubChem ID:585896

2,3-dihydro-1-benzofuran-3-ol 化学的及び物理的性質

名前と識別子

    • 3-Benzofuranol, 2,3-dihydro-
    • 2,3-dihydro-1-benzofuran-3-ol
    • EN300-114529
    • 2,3-Dihydro-3-benzofuranol
    • 5380-80-3
    • 2,3-Dihydro-1-benzofuran-3-ol #
    • AKOS015059566
    • 2,3-Dihydro-benzofuran-3-ol
    • 2,3-dihydrobenzofuran-3-ol
    • Z1267884639
    • SCHEMBL320167
    • AT19563
    • HS-3269
    • MDL: MFCD18450778
    • インチ: InChI=1S/C8H8O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2
    • InChIKey: KCEBFJYAAKTMFQ-UHFFFAOYSA-N
    • ほほえんだ: OC1COC2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 136.05244
  • どういたいしつりょう: 136.052429494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • PSA: 29.46

2,3-dihydro-1-benzofuran-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-114529-0.5g
2,3-dihydro-1-benzofuran-3-ol
5380-80-3 95%
0.5g
$543.0 2023-10-25
Enamine
EN300-114529-1.0g
2,3-dihydro-1-benzofuran-3-ol
5380-80-3 95%
1.0g
$696.0 2023-07-10
eNovation Chemicals LLC
D565282-1g
3-Benzofuranol, 2,3-dihydro-
5380-80-3 95%
1g
$485 2024-08-03
Enamine
EN300-114529-2.5g
2,3-dihydro-1-benzofuran-3-ol
5380-80-3 95%
2.5g
$1461.0 2023-10-25
Enamine
EN300-114529-0.1g
2,3-dihydro-1-benzofuran-3-ol
5380-80-3 95%
0.1g
$241.0 2023-10-25
Enamine
EN300-114529-10.0g
2,3-dihydro-1-benzofuran-3-ol
5380-80-3 95%
10.0g
$5634.0 2023-07-10
A2B Chem LLC
AV48200-1g
2,3-dihydro-1-benzofuran-3-ol
5380-80-3 95%
1g
$816.00 2024-04-19
A2B Chem LLC
AV48200-100mg
2,3-dihydro-1-benzofuran-3-ol
5380-80-3 95%
100mg
$179.00 2024-04-19
A2B Chem LLC
AV48200-50mg
2,3-dihydro-1-benzofuran-3-ol
5380-80-3 95%
50mg
$391.00 2023-12-30
1PlusChem
1P01A26G-250mg
2,3-dihydro-1-benzofuran-3-ol
5380-80-3 95%
250mg
$378.00 2025-03-04

2,3-dihydro-1-benzofuran-3-ol 関連文献

2,3-dihydro-1-benzofuran-3-olに関する追加情報

Introduction to 2,3-dihydro-1-benzofuran-3-ol (CAS No. 5380-80-3)

2,3-dihydro-1-benzofuran-3-ol, identified by its Chemical Abstracts Service (CAS) number 5380-80-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, which endows it with unique structural and electronic properties. The presence of an alcohol functional group at the 3-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

The benzofuran scaffold is widely recognized for its biological activity, with numerous derivatives exhibiting pharmacological properties ranging from anti-inflammatory to anticancer effects. The specific arrangement of atoms in 2,3-dihydro-1-benzofuran-3-ol contributes to its potential utility in modulating various biological pathways. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting neurological and metabolic disorders.

In the realm of medicinal chemistry, the synthesis and functionalization of 2,3-dihydro-1-benzofuran-3-ol have been extensively explored. Researchers have leveraged its structural flexibility to design derivatives with enhanced binding affinity and selectivity for biological targets. For instance, modifications at the 2-position of the benzene ring have been shown to influence the compound's interaction with enzymes and receptors, paving the way for the development of next-generation drugs.

One of the most compelling aspects of 2,3-dihydro-1-benzofuran-3-ol is its role in interdisciplinary research, particularly at the intersection of organic synthesis and computational chemistry. Advanced computational methods have been employed to predict the reactivity and stability of this compound, enabling researchers to optimize synthetic routes with greater precision. These computational insights have not only accelerated the discovery process but also provided deeper understanding into the mechanistic aspects of its transformations.

The pharmacological potential of 2,3-dihydro-1-benzofuran-3-ol has been further underscored by recent preclinical studies. Researchers have demonstrated its ability to interact with specific biological targets, including enzymes involved in inflammation and cell signaling pathways. These interactions suggest that derivatives of this compound may serve as lead compounds for drugs targeting chronic diseases such as diabetes and cardiovascular disorders. Additionally, its ability to cross biological membranes makes it an attractive candidate for oral administration, potentially improving bioavailability and therapeutic efficacy.

Synthetic methodologies for 2,3-dihydro-1-benzofuran-3-ol have evolved significantly over the years, driven by advancements in catalytic techniques and green chemistry principles. Modern synthetic routes often emphasize efficiency, sustainability, and scalability, ensuring that production processes are both environmentally friendly and economically viable. For example, transition metal-catalyzed reactions have been widely adopted for constructing the benzofuran core structure, offering high yields and minimal byproduct formation.

The role of 2,3-dihydro-1-benzofuran-3-ol in drug discovery extends beyond its use as an intermediate. It has also been investigated as a potential scaffold for developing small-molecule probes to study biological systems. By incorporating this compound into assay protocols, researchers can gain insights into the function of key enzymes and receptors involved in disease pathways. Such studies not only contribute to fundamental scientific understanding but also aid in identifying new therapeutic targets.

Future directions in the study of 2,3-dihydro-1-benzofuran-3-ol are likely to focus on expanding its chemical space through innovative synthetic strategies. Techniques such as directed evolution and combinatorial chemistry are being explored to generate libraries of derivatives with tailored properties. These efforts aim to uncover novel pharmacophores that could lead to breakthroughs in drug development across multiple therapeutic areas.

In conclusion,2,3-dihydro-1-benzofuran-3-ol (CAS No. 5380-80-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As our understanding of its biological activities continues to grow, this compound is poised to play a pivotal role in the discovery and development of new therapeutic agents that address unmet medical needs.

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